molecular formula C13H23BO4 B13463373 [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate

[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate

Cat. No.: B13463373
M. Wt: 254.13 g/mol
InChI Key: VOKSJMLJXVYDMP-MDZDMXLPSA-N
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Description

[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of a suitable alkene with a boronic acid or boronic ester in the presence of a palladium catalyst. This step often employs Suzuki-Miyaura coupling conditions.

    Acetylation: The resulting boronic ester is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and halide substrates.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

In chemistry, [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medical research, boronic esters are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the design of drugs targeting specific enzymes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile building block in material science.

Mechanism of Action

The mechanism of action of [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can interact with nucleophiles and electrophiles, facilitating a range of transformations. In biological systems, the boronic ester can form reversible covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is unique due to its specific structure, which combines a boronic ester with an acetate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H23BO4

Molecular Weight

254.13 g/mol

IUPAC Name

[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate

InChI

InChI=1S/C13H23BO4/c1-10(7-8-16-11(2)15)9-14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3/b10-9+

InChI Key

VOKSJMLJXVYDMP-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCOC(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)CCOC(=O)C

Origin of Product

United States

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